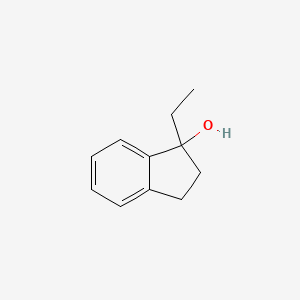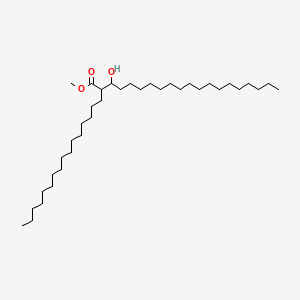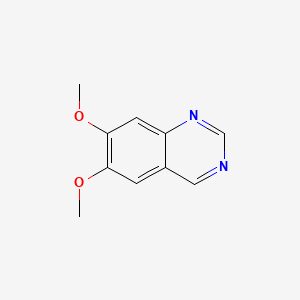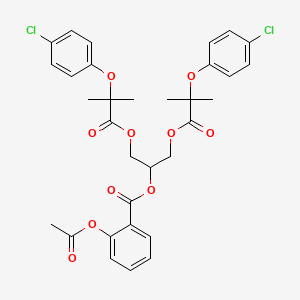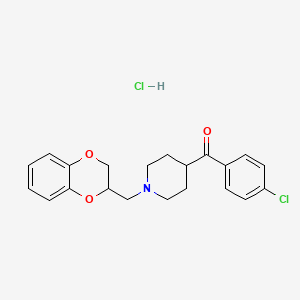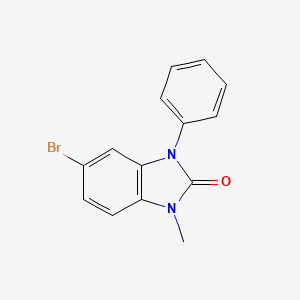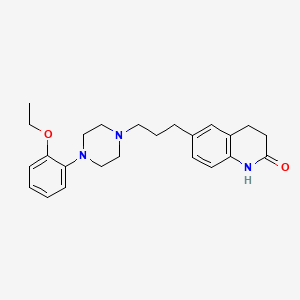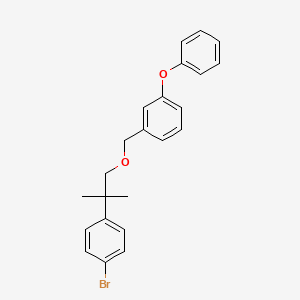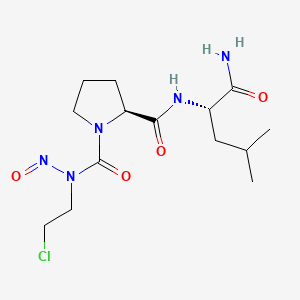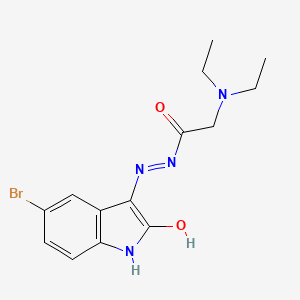![molecular formula C18H16ClNO2 B1622639 ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate CAS No. 85137-86-6](/img/structure/B1622639.png)
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a chlorophenylmethyl group attached to the indole ring, which is further esterified with ethyl carboxylate. The presence of the indole core structure makes it a significant compound in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, the compound’s ability to undergo various chemical reactions enables it to form active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 3-(Bromophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
- 3-(Fluorophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
- 3-(Methoxyphenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may influence its binding affinity to biological targets. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
CAS 编号 |
85137-86-6 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-15(13-10-6-7-11-14(13)20-17)16(19)12-8-4-3-5-9-12/h3-11,16,20H,2H2,1H3 |
InChI 键 |
QKLDPHVOEQBAOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)
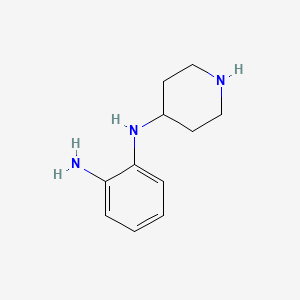

![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)
